![molecular formula C14H28N2O2 B2879997 Tert-butyl N-[1-(aminomethyl)-4,4-dimethylcyclohexyl]carbamate CAS No. 1998236-29-5](/img/structure/B2879997.png)
Tert-butyl N-[1-(aminomethyl)-4,4-dimethylcyclohexyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Intermediates
Tert-butyl N-[1-(aminomethyl)-4,4-dimethylcyclohexyl]carbamate and its derivatives are important intermediates in the synthesis of various biologically active compounds. For instance, a study by Zhao et al. (2017) highlights the synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl carbamate, an intermediate in the production of omisertinib (AZD9291), through a rapid synthetic method with an 81% yield over three steps. This demonstrates the compound's role in streamlining the production of targeted therapeutics (Zhao, Guo, Lan, & Xu, 2017).
Wang et al. (2017) described an efficient stereoselective synthesis route for six stereoisomers of tert-butyl ((1R, 2S, 5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate, showcasing its versatility as a key intermediate for the synthesis of factor Xa inhibitors. This method underscores the importance of precise stereochemical control in the development of therapeutically relevant molecules (Wang, Ma, Reddy, & Hu, 2017).
Spirocyclopropanation and Analogues
In the realm of agrochemical research, Brackmann et al. (2005) reported the conversion of tert-butyl N-[1-(hydroxymethyl)cyclopropyl]carbamate into spirocyclopropanated analogues of the insecticides Thiacloprid and Imidacloprid, demonstrating the compound’s utility in creating novel insecticidal agents with potentially enhanced efficacy and selectivity. The synthesis involved several steps, highlighting the compound's role in the development of new agrochemicals (Brackmann, Yufit, Howard, Es-Sayed*, & Meijere, 2005).
Enantioselective Synthesis and Drug Development
The compound's derivatives also find applications in enantioselective synthesis and drug development. For example, Ellman, Owens, and Tang (2002) explored N-tert-Butanesulfinyl imines as versatile intermediates for the asymmetric synthesis of amines, showcasing the broader utility of tert-butyl carbamate derivatives in synthesizing a wide range of highly enantioenriched amines, including amino acids and amino alcohols. This work illustrates the compound’s significance in facilitating the synthesis of chiral molecules, which are crucial in the pharmaceutical industry (Ellman, Owens, & Tang, 2002).
Cascade Biodegradable Polymers
Moreover, the development of cascade biodegradable polymers, as researched by Dewit and Gillies (2009), involves the use of tert-butylcarbamate (Boc) groups. These polymers degrade through a series of intramolecular reactions, demonstrating the compound's potential in creating environmentally friendly materials with applications in medical devices, drug delivery vehicles, and tissue engineering scaffolds. The innovative use of tert-butyl carbamate derivatives in this context underscores their versatility beyond pharmaceuticals, highlighting their role in advancing materials science (Dewit & Gillies, 2009).
Safety And Hazards
Propriétés
IUPAC Name |
tert-butyl N-[1-(aminomethyl)-4,4-dimethylcyclohexyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O2/c1-12(2,3)18-11(17)16-14(10-15)8-6-13(4,5)7-9-14/h6-10,15H2,1-5H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTKVXSGSCFWWHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)(CN)NC(=O)OC(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl N-[1-(aminomethyl)-4,4-dimethylcyclohexyl]carbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Amino-N-[2-(dimethylamino)ethyl]-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B2879914.png)
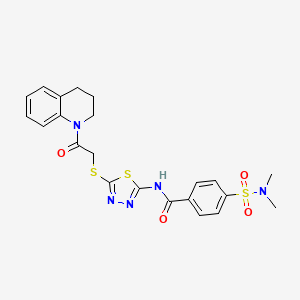
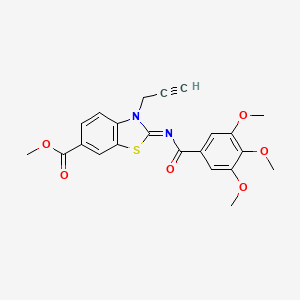
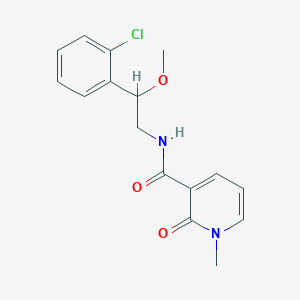
![N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide](/img/structure/B2879922.png)
![3-((4-isopropylphenyl)sulfonyl)-N-phenethylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2879924.png)
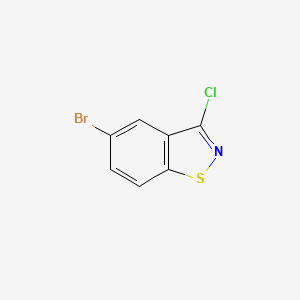
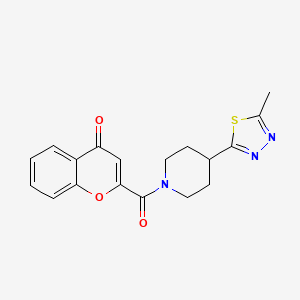
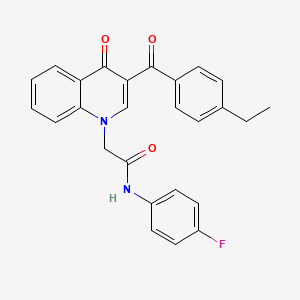
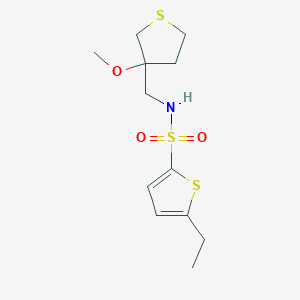
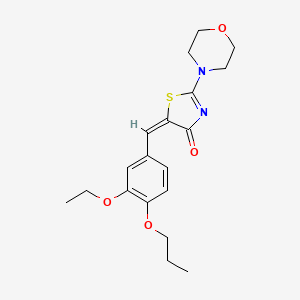
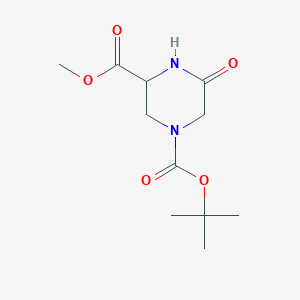
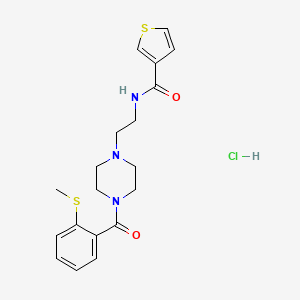
![4-(1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one](/img/structure/B2879937.png)